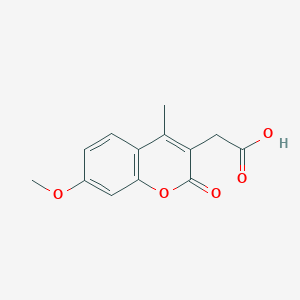

(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-4-3-8(17-2)5-11(9)18-13(16)10(7)6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBKLHJMBSDFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with methoxyacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction mixture is then heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of coumarins exhibit significant antimicrobial properties. (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has been studied for its efficacy against various bacterial strains. For instance, studies have demonstrated that coumarin derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has shown promise in cancer research. Its derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Mechanistic studies suggest that these compounds may interfere with cellular signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

There is evidence suggesting that this compound possesses anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation. This includes conditions such as arthritis and other inflammatory disorders .

Agricultural Applications

Plant Growth Regulators

The compound has been explored as a plant growth regulator due to its structural similarity to natural auxins. It has been shown to affect plant growth and development by modulating auxin signaling pathways, which are crucial for processes such as root formation and fruit development .

Pesticidal Activity

Research has indicated that certain coumarin derivatives can exhibit insecticidal properties. This opens avenues for using this compound in developing eco-friendly pesticides that target specific pests without harming beneficial insects .

Biochemical Research

Enzyme Inhibition Studies

this compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways. For example, it may inhibit enzymes involved in the biosynthesis of important biomolecules, thereby providing insights into metabolic regulation .

Role in Signal Transduction

The compound's interactions with various cellular receptors suggest its role in signal transduction pathways. This can be pivotal in understanding how certain cellular processes are regulated and may lead to the discovery of new therapeutic targets .

Mechanism of Action

The mechanism of action of (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

- Methoxy group (7-position) : Enhances lipophilicity and stability compared to hydroxylated analogs .

- Methyl group (4-position) : Contributes to steric effects and modulates electronic properties.

- Acetic acid group (3-position) : Provides a carboxylate functionality for metal coordination or chemical derivatization .

Structural Analogues and Substituent Effects

The compound’s properties and applications are influenced by substituent variations. Key comparisons include:

Table 1: Structural Comparison of Selected Coumarin Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Increase acidity of the carboxyl group, enhancing metal-binding capacity .

- Hydroxyl vs. Methoxy : Hydroxyl groups improve antioxidant activity but reduce stability; methoxy groups enhance lipophilicity .

- Position of Acetic Acid : Derivatives with the carboxyl group at position 3 (vs. 4) exhibit distinct steric and electronic profiles, affecting reactivity .

A. Metal Adsorption

The acetic acid group enables coordination with metal ions (e.g., U(VI)) via carboxylate binding. However, performance depends on:

- Porosity and Surface Area : ASBB (acetic acid-modified biochar) achieves 97.8% U(VI) removal due to high surface area (BET: 215 m²/g) and multiple carboxyl groups . In contrast, standalone coumarin-acetic acid derivatives lack porous structures, limiting adsorption capacity unless functionalized onto supports.

- Competing Functional Groups : Compounds with additional acidic groups (e.g., -OH, -COO⁻) outperform those with single carboxylates in adsorption efficiency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 7-Hydroxy Analog | 6-Chloro-7-allyloxy Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 234.20 | 220.18 | 323.74 |

| Solubility | Moderate in polar solvents | High in polar solvents | Low (lipophilic substituents) |

| Melting Point | Not reported | ~220–225°C (decomposes) | Not reported |

| pKa (Carboxyl group) | ~4.5–5.0 | ~3.8–4.2 | ~3.5–4.0 (Cl enhances acidity) |

Biological Activity

(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, also known by its CAS number 82412-17-7, is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₂O₅

- Molecular Weight : 234.20 g/mol

- IUPAC Name : 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

- CAS Number : 82412-17-7

Anticancer Activity

Research has shown that coumarin derivatives exhibit significant anticancer properties. In a study evaluating various coumarin compounds, this compound demonstrated notable cytotoxic effects against several cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which were assessed using MTT assays and flow cytometry techniques .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| MCF7 (Breast) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 28 | Apoptosis via caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising results .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | >64 | No activity |

| Bacillus subtilis | 32 | Moderate |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Modulation : It affects cell cycle progression, particularly in cancer cells, leading to G1 phase arrest.

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable case study involved the use of this compound in combination with conventional chemotherapeutics. In vitro studies indicated that co-treatment with cisplatin enhanced the cytotoxic effects on A549 cells compared to treatment with either agent alone. This suggests a potential for synergistic effects that could improve therapeutic outcomes in lung cancer treatment .

Q & A

Q. What steps ensure reproducibility in synthetic yields across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.